REACTION_CXSMILES
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Cl[C:2]1[N:3]=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.C(O)(C)C.[NH3:16]>>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:7]=[C:2]([NH2:16])[N:3]=[N:4][CH:5]=1
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Name
|
|
Quantity
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28 g
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Type
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reactant
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Smiles
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ClC=1N=NC=C(C1)C(F)(F)F
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Name
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|
Quantity
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200 mL
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Type
|
reactant
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Smiles
|
C(C)(C)O
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography
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Name
|
|
Type
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product
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Smiles
|
FC(C=1C=C(N=NC1)N)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |